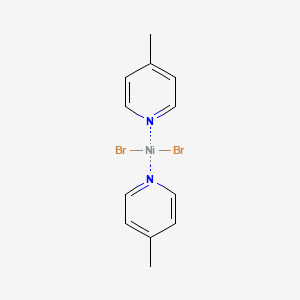

Dibromobis(4-methylpyridine)nickel

Description

Overview of Nickel(II) Complexes in Inorganic Chemistry Research

Nickel, a first-row transition metal, possesses a rich and diverse coordination chemistry. In its most common +2 oxidation state, the nickel(II) ion has a d⁸ electron configuration. This configuration allows for the formation of complexes with a variety of geometries, most notably octahedral, tetrahedral, and square planar. researchgate.netijsdr.org The specific geometry adopted by a nickel(II) complex is influenced by factors such as the nature of the ligands, steric hindrance, and reaction conditions. This variety in coordination environments leads to a range of magnetic and electronic properties, making nickel(II) complexes subjects of extensive research. ijsdr.orgacs.org For instance, octahedral and tetrahedral nickel(II) complexes are typically paramagnetic, while square planar complexes are generally diamagnetic. shaalaa.com These compounds are integral to fields such as catalysis, materials science, and bioinorganic chemistry. acs.org

Significance of Substituted Pyridine (B92270) Ligands in Coordination Compound Design

Pyridine and its derivatives are fundamental N-donor ligands in coordination chemistry. rsc.org The introduction of substituent groups onto the pyridine ring, such as a methyl group in 4-methylpyridine (B42270) (also known as 4-picoline or γ-picoline), allows for the fine-tuning of the electronic and steric properties of the ligand. nih.gov The methyl group at the 4-position of the pyridine ring is electron-donating, which increases the basicity and electron-donating ability of the pyridine nitrogen atom compared to unsubstituted pyridine. This enhanced basicity can lead to stronger metal-ligand bonds. The position of the substituent is also crucial; for example, a methyl group at the 2-position can introduce significant steric hindrance around the coordination site, whereas a substituent at the 4-position does not significantly impede coordination. rsc.org This ability to systematically modify ligand properties makes substituted pyridines valuable tools for designing coordination compounds with specific structural and reactive characteristics.

Historical Context of Dibromobis(4-methylpyridine)nickel and Related Compounds in Academic Research

The study of metal halide complexes with pyridine and its substituted derivatives has a long history in inorganic chemistry. Early research focused on determining the stoichiometry and coordination geometry of these compounds. Complexes with the general formula MX₂L₂, where M is a divalent metal ion, X is a halide, and L is a pyridine-type ligand, have been extensively investigated to understand the interplay between the metal ion, the halide, and the steric and electronic nature of the pyridine ligand. The thermochromism observed in some nickel(II) complexes, where a color change is induced by a temperature-driven change in coordination geometry, has been a particular area of interest. acs.orgnih.gov Research on compounds like this compound contributes to the fundamental understanding of structure-property relationships in coordination chemistry. scirp.org

Properties

Molecular Formula |

C12H14Br2N2Ni |

|---|---|

Molecular Weight |

404.75 g/mol |

IUPAC Name |

dibromonickel;4-methylpyridine |

InChI |

InChI=1S/2C6H7N.2BrH.Ni/c2*1-6-2-4-7-5-3-6;;;/h2*2-5H,1H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

XQVWHISDESZQOS-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC=NC=C1.CC1=CC=NC=C1.[Ni](Br)Br |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Studies

Advanced Synthetic Routes to Dibromobis(4-methylpyridine)nickel

The primary route for synthesizing this compound involves the direct reaction of a nickel(II) bromide salt with 4-methylpyridine (B42270). A typical procedure would involve dissolving nickel(II) bromide hexahydrate in a suitable solvent, such as ethanol, and adding a stoichiometric amount or a slight excess of 4-methylpyridine. jscimedcentral.com The reaction mixture is often heated to reflux to ensure complete reaction, followed by cooling to facilitate the crystallization of the product. jscimedcentral.com The resulting complex is then isolated by filtration, washed with a non-interfering solvent to remove impurities, and dried.

An alternative approach might involve the use of a different nickel(II) salt, like nickel(II) nitrate (B79036) or nickel(II) perchlorate (B79767), in the initial step. asianpubs.orgacs.org However, this would necessitate a subsequent step to replace the nitrate or perchlorate anions with bromide ions, adding complexity to the synthesis. Therefore, the direct use of nickel(II) bromide is the more rational and efficient pathway.

Rational Design Principles for Nickel(II) Pyridine (B92270) Complexes

The design of nickel(II) pyridine complexes is governed by the electronic configuration of the Ni(II) ion and the nature of the ligands. Nickel(II) has a d⁸ electron configuration, which allows for several possible coordination geometries, most commonly octahedral, tetrahedral, and square planar. jscimedcentral.comdocbrown.info The specific geometry adopted is influenced by the steric and electronic properties of the ligands.

Pyridine and its derivatives, like 4-methylpyridine, are monodentate ligands that coordinate to the metal center through the lone pair of electrons on the nitrogen atom. jscimedcentral.com The presence of the methyl group in the 4-position of the pyridine ring in 4-methylpyridine increases the electron density on the nitrogen atom through an inductive effect. This makes 4-methylpyridine a slightly stronger Lewis base than pyridine itself, which can lead to more stable complexes. The pKa of the conjugate acid of 4-methylpyridine is approximately 5.98, higher than that of pyridine, reflecting its increased basicity. wikipedia.org

For this compound, the stoichiometry suggests a four-coordinate complex. Depending on the specific crystalline packing and electronic factors, this could result in either a tetrahedral or a square planar geometry. Tetrahedral nickel(II) complexes are typically paramagnetic, while square planar complexes are often diamagnetic. The interplay between the ligand field strength and steric hindrance ultimately dictates the final structure. docbrown.info

Ligand Selection and Precursor Synthesis Considerations

Ligand Selection: The choice of 4-methylpyridine (also known as 4-picoline or γ-picoline) as a ligand is deliberate. wikipedia.org Its properties make it a useful building block in coordination chemistry. wikipedia.org Industrially, it can be synthesized from the reaction of acetaldehyde (B116499) and ammonia (B1221849) over an oxide catalyst. wikipedia.org For laboratory purposes, it is readily available commercially. Its liquid state at room temperature and miscibility with many organic solvents simplify its use in synthesis. wikipedia.org The key feature is the nitrogen atom, which acts as a donor to the nickel(II) center.

Precursor Selection: The selection of the nickel(II) precursor is crucial for a successful synthesis. Nickel(II) bromide (NiBr₂) is the most direct precursor for forming a dibromo complex. It is commercially available, often as a hydrate (B1144303) (NiBr₂·xH₂O), which can be used directly or dehydrated prior to the reaction. The choice of the nickel salt's counter-ion is important; for instance, using nickel(II) chloride would lead to the analogous dichloro complex. jscimedcentral.com When aiming for a specific anionic ligand in the final complex, using the corresponding metal salt simplifies the procedure and avoids subsequent anion exchange steps.

Controlled Synthesis Conditions and Reaction Mechanism Investigations

The synthesis of this compound requires careful control of reaction conditions to ensure high purity and yield.

| Parameter | Condition | Rationale |

| Solvent | Ethanol, Methanol | Good solubility for both the nickel salt and the 4-methylpyridine ligand. jscimedcentral.comnih.gov |

| Temperature | Room Temperature to Reflux | Increased temperature can enhance reaction rates and solubility, while cooling promotes crystallization. jscimedcentral.com |

| Stoichiometry | 1:2 molar ratio (NiBr₂ : 4-methylpyridine) | To achieve the desired "bis(ligand)" complex. A slight excess of the ligand may be used to drive the reaction to completion. asianpubs.org |

| Atmosphere | Air or Inert (e.g., Argon) | While many Ni(II) complexes are air-stable, an inert atmosphere can be used to prevent potential oxidation or side reactions, though it is not always necessary. |

The reaction mechanism is best described as a ligand substitution or ligand exchange reaction. docbrown.info When nickel(II) bromide is dissolved in a solvent like ethanol, a solvated complex, such as [Ni(EtOH)ₓBr₂], is formed. Upon the addition of 4-methylpyridine, the solvent molecules in the coordination sphere of the nickel ion are sequentially replaced by the 4-methylpyridine ligands. docbrown.info This process is driven by the formation of the more thermodynamically stable nickel-nitrogen bond. The equilibrium of this reaction can be shifted towards the product by using an excess of the incoming ligand or by removing the displaced solvent molecules.

Characterization of Synthetic Purity for Research Applications

To confirm the identity and purity of the synthesized this compound, a combination of analytical and spectroscopic techniques is employed.

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state molecular structure, including bond lengths, bond angles, and the precise coordination geometry (tetrahedral vs. square planar) around the nickel(II) center. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the 4-methylpyridine ligand. A shift in the vibrational frequencies of the C=N and C=C bonds of the pyridine ring upon coordination to the nickel ion provides evidence of complex formation. asianpubs.orgresearchgate.net

UV-Visible Spectroscopy: The electronic spectrum of the complex provides information about the d-d electronic transitions, which are characteristic of the coordination geometry of the Ni(II) ion. Octahedral and tetrahedral Ni(II) complexes typically show distinct absorption bands, while square planar complexes have their own characteristic spectral features. asianpubs.orgacs.org

Magnetic Susceptibility: Measuring the magnetic moment of the complex can distinguish between different geometries. Tetrahedral and octahedral Ni(II) complexes are typically paramagnetic (high-spin), whereas square planar Ni(II) complexes are often diamagnetic (low-spin). asianpubs.org

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is then compared to the calculated theoretical values to verify the empirical formula. researchgate.net

Melting Point Determination: A sharp melting point is indicative of a pure crystalline compound. jscimedcentral.com

A summary of typical characterization data for analogous Ni(II)-pyridine complexes is presented below.

| Technique | Observation | Interpretation |

| IR Spectroscopy | Shift in pyridine ring vibrations (e.g., C=N stretch) to higher frequencies. | Coordination of the pyridine nitrogen to the Ni(II) center. asianpubs.org |

| UV-Vis Spectroscopy | Absorption bands in the visible and near-IR region. | d-d electronic transitions characteristic of the Ni(II) coordination environment. asianpubs.org |

| Magnetic Moment | Typically in the range of 3.0-3.4 B.M. for tetrahedral or octahedral Ni(II). | Indicates the presence of two unpaired electrons, consistent with a high-spin d⁸ configuration. asianpubs.org |

| X-ray Diffraction | Provides precise bond lengths (Ni-N, Ni-Br) and angles (N-Ni-N, Br-Ni-Br). | Definitive confirmation of molecular structure and geometry. researchgate.net |

By employing these synthetic and characterization methodologies, a pure sample of this compound can be prepared and its structural and electronic properties thoroughly investigated for research applications.

Advanced Structural Elucidation and Stereochemical Analysis

X-ray Crystallography Studies of Dibromobis(4-methylpyridine)nickel

While a specific crystal structure for this compound, NiBr₂(C₆H₇N)₂, is not publicly available in crystallographic databases as of this writing, a wealth of information from closely related analogues allows for a detailed and predictive analysis of its likely solid-state structure.

The coordination geometry of this compound is anticipated to be either a distorted tetrahedral or a polymeric octahedral arrangement. In a discrete molecular form, a tetrahedral geometry is common for four-coordinate nickel(II) complexes. An example of this is seen in a dibromonickel(II) complex with a diimine ligand, where the nickel center adopts a distorted tetrahedral geometry. researchgate.net In this related compound, the Ni-Br bond lengths are approximately 2.338 Å and the Ni-N bond lengths are around 2.032 Å. researchgate.net The bond angles deviate from the ideal tetrahedral angle of 109.5°, with the Br-Ni-Br angle being significantly larger at 128.90° and the N-Ni-N angle being much smaller at 83.7°. researchgate.net

Alternatively, and perhaps more likely, the compound could adopt a polymeric structure in the solid state, leading to an octahedral coordination around the nickel center. This is observed in the closely related compound catena-poly[[bis(4-methylpyridine)nickel(II)]-di-μ-thiocyanato], [Ni(NCS)₂(C₆H₇N)₂]n, where thiocyanate (B1210189) ligands bridge the nickel centers. nih.gov In this polymer, the nickel ions are octahedrally coordinated and exhibit two different coordination geometries: all-trans and cis-cis-trans. nih.gov Such a polymeric structure for this compound would involve bridging bromide ligands. The parent anhydrous nickel(II) bromide itself has a crystal structure where each nickel atom is octahedrally coordinated to six bromide ions. materialsproject.orgmaterialsproject.orgwikipedia.org

The expected bond parameters for a hypothetical octahedral structure can be inferred from related complexes. For instance, in an octahedral nickel(II) complex with bipyridine and acetate (B1210297) ligands, the average Ni-N distance is 2.062 Å. marquette.edu

| Compound | Coordination Geometry | Ni-Br Bond Length (Å) | Ni-N Bond Length (Å) | Reference |

|---|---|---|---|---|

| NiBr₂(diimine ligand) | Distorted Tetrahedral | ~2.338 | ~2.032 | researchgate.net |

| [Ni(Bipy)₂(OAc)]⁺ | Distorted Octahedral | N/A | ~2.062 | marquette.edu |

| Anhydrous NiBr₂ | Octahedral | 2.52–2.58 | N/A | wikipedia.org |

The way individual molecules of this compound pack in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. In the absence of a specific crystal structure, we can predict the likely interactions based on the constituent molecules.

The 4-methylpyridine (B42270) ligands in the complex are largely rigid; however, their orientation with respect to the nickel-bromine framework is a key structural feature. In a potential trans isomer, the two pyridine (B92270) rings would lie on opposite sides of the coordination plane, while in a cis isomer, they would be adjacent. The crystal structure of bis(pyridine)bis(trimethylsilylmethyl)nickel(II) shows a cis configuration of the pyridine ligands. rsc.org In the polymeric thiocyanate analogue, both cis and trans arrangements of the 4-methylpyridine ligands are observed along the chain. nih.gov The specific conformation adopted by this compound in the solid state would likely be the one that allows for the most efficient crystal packing.

Solution-State Structural Characterization

The structure and behavior of this compound in solution can differ significantly from its solid-state structure. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for probing the species present in solution.

Nickel(II) complexes with a tetrahedral or octahedral geometry are paramagnetic, which significantly affects their NMR spectra, leading to broad signals and large chemical shift ranges. Despite these challenges, ¹H NMR spectroscopy can be a powerful tool for characterizing these complexes in solution. rsc.org

In solution, this compound could exist as a mixture of cis and trans isomers. These isomers would have different symmetries and should, in principle, be distinguishable by ¹H NMR spectroscopy. For example, in the trans isomer, the two 4-methylpyridine ligands are chemically equivalent, which would lead to a simpler spectrum than for the cis isomer, where they are inequivalent. Studies on related dialkylbis(phosphine)nickel(II) complexes have shown that they exist in solution as mixtures of cis and trans isomers, which can be identified by NMR. rsc.org Two-dimensional NMR techniques, such as COSY, have been successfully used to assign the proton resonances in paramagnetic octahedral nickel(II) complexes, a method that would be directly applicable here. marquette.edu

Coordination complexes in solution are often dynamic, undergoing processes such as ligand exchange and isomerization. For this compound, an equilibrium between cis and trans isomers is likely. The interconversion between these isomers would proceed through a dissociative or associative pathway, possibly involving a five-coordinate intermediate.

Furthermore, the concentration and the nature of the solvent can influence the species present in solution. For instance, studies on other bis(dihalide)nickel(II) complexes have shown that they can form oligomeric species, such as trimers, or coordinate solvent molecules, with the equilibria being sensitive to the experimental conditions. nih.gov It is therefore plausible that in addition to simple cis-trans isomerization, this compound could be involved in more complex equilibria in solution, potentially involving the formation of bridged dimeric or trimeric species, especially in non-coordinating solvents.

Conformational Dynamics and Isomerization Pathways in Solution

Influence of Steric and Electronic Effects on Coordination Stereochemistry

The preferred coordination geometry and the stability of this compound are governed by a balance of steric and electronic effects.

Nickel(II) is a d⁸ metal ion, which can adopt either a square-planar or a tetrahedral geometry. The choice between these geometries is significantly influenced by the ligand field strength. studyraid.com Strong-field ligands favor a square-planar geometry, leading to a low-spin d⁸ configuration with a large Ligand Field Stabilization Energy (LFSE). In a square-planar field, the d-orbitals split in such a way that the dₓ²-y² orbital is the highest in energy, and the remaining four d-orbitals are significantly lower in energy. For a low-spin d⁸ complex, all eight electrons occupy these lower-lying orbitals, resulting in a substantial LFSE.

Conversely, weak-field ligands favor a tetrahedral geometry, which results in a high-spin d⁸ configuration. The LFSE for a tetrahedral d⁸ complex is generally smaller than for a square-planar complex. The 4-methylpyridine ligand is considered to be of intermediate field strength. Therefore, for this compound, the preference for a square-planar or tetrahedral geometry is not as pronounced as with very strong or very weak field ligands. However, square-planar is a common geometry for Ni(II) with pyridine-based ligands.

| Geometry | Spin State | d-Orbital Occupancy | Relative LFSE |

| Square-Planar | Low-spin | (d_xz)², (d_yz)², (d_z²)², (d_xy)² | High |

| Tetrahedral | High-spin | (e)⁴ (t₂)⁴ | Low |

This table provides a qualitative comparison of the Ligand Field Stabilization Energy (LFSE) for a d⁸ metal ion in different geometries.

Steric hindrance plays a crucial role in determining the coordination geometry of nickel(II) complexes. While the methyl group in the 4-position of the pyridine ring in this compound exerts minimal steric influence on the coordination sphere, derivatives with methyl groups in the ortho-positions (2- or 6-positions) would introduce significant steric bulk. illinois.edu This increased steric hindrance can destabilize a square-planar geometry, where the ligands are in closer proximity, and favor a tetrahedral arrangement, which allows for greater separation between the bulky ligands. Studies on related nickel(II) complexes with phosphinopyridyl ligands have shown that the introduction of methyl substituents on the pyridine ring can influence the redox potential of the complex. acs.org The interplay between steric and electronic effects is also evident in the isomerization of nickel(II) halide complexes with diphenylalkylphosphine ligands, where both square-planar and tetrahedral isomers can coexist. acs.org

| Ligand | Position of Methyl Group | Expected Steric Hindrance | Favored Geometry |

| Pyridine | - | Low | Square-Planar |

| 4-Methylpyridine | Para | Low | Square-Planar |

| 3-Methylpyridine | Meta | Moderate | Likely Square-Planar |

| 2-Methylpyridine | Ortho | High | Potentially Tetrahedral |

This table illustrates the expected influence of the position of the methyl group on the steric hindrance and the likely preferred geometry of a hypothetical Dibromobis(methylpyridine)nickel complex.

The nature of the halide ligand also impacts the structure of the complex. The polarisability of the anion can influence the covalency of the metal-ligand bond and, consequently, the ligand field strength. In the series of nickel halides, there is an abrupt change in electronic structure from the less polarisable fluoride (B91410) to the more polarisable chloride, bromide, and iodide. acs.org For this compound, the bromide ligands are relatively polarisable. This increased polarisability can lead to a more covalent Ni-Br bond and a slight weakening of the ligand field compared to the corresponding chloride complex. This, in turn, could subtly influence the electronic properties and the stability of the square-planar geometry. In some nickel(II) halide complexes, the halide can act as a bridging ligand, leading to polymeric structures. For instance, the crystal structure of a related nickel thiocyanate complex with 4-methylpyridine shows the formation of chains where the thiocyanate anions bridge the nickel centers. nih.gov The ability of the bromide ion to act as a bridging ligand could also lead to different structural motifs for this compound under certain conditions.

An in-depth analysis of the spectroscopic and electronic characteristics of the coordination compound this compound, with the chemical formula NiBr₂(C₆H₇N)₂, reveals significant insights into its molecular structure and bonding. As a complex featuring a d⁸ transition metal ion, Nickel(II), its properties are largely dictated by the arrangement of the bromide and 4-methylpyridine ligands around the central metal atom. Spectroscopic evidence strongly supports a tetrahedral coordination geometry for this compound.

Physicochemical Properties

Magnetic Properties

The magnetic properties of a nickel(II) complex are a direct probe of its electronic structure and geometry. For a d⁸ ion, a tetrahedral ligand field splits the d-orbitals into a lower energy e set and a higher energy t₂ set. The eight d-electrons fill these orbitals resulting in two unpaired electrons (e⁴t₂⁴), which makes the complex paramagnetic. shaalaa.com In contrast, a square planar geometry results in a low-spin configuration with all electrons paired, leading to diamagnetism. acs.orgnih.gov

Dibromobis(4-methylpyridine)nickel is paramagnetic. Its effective magnetic moment (μ_eff) is typically found to be in the range of 3.2 to 4.0 Bohr magnetons (μ_B), which is characteristic of tetrahedral Ni(II) complexes. This value is higher than the spin-only value of 2.83 μ_B due to significant spin-orbit coupling in the tetrahedral environment.

Thermal Stability and Decomposition

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability of coordination compounds. shaalaa.comrsc.org The thermal decomposition of this compound is expected to occur in a stepwise manner. scirp.orgresearchgate.net Upon heating, the complex will first lose the two 4-methylpyridine (B42270) ligands, which are volatile. This process is typically endothermic. The resulting solid intermediate would be Nickel(II) bromide. At much higher temperatures, the Nickel(II) bromide would decompose.

The general decomposition pathway is as follows:

NiBr₂(C₆H₇N)₂(s) → NiBr₂(s) + 2 C₆H₇N(g)

Further decomposition of NiBr₂(s) at higher temperatures.

Studies on similar complexes, such as [Ni(NH₃)₆]Br₂, show that the de-ligation occurs in distinct, often overlapping steps. researchgate.net The specific temperatures for these decomposition steps for this compound would be determined experimentally via TGA.

Magnetic Properties and Magnetostructural Correlations

Temperature-Dependent Magnetic Susceptibility Measurements

Temperature-dependent magnetic susceptibility measurements are a cornerstone in characterizing the magnetic properties of coordination compounds like dibromobis(4-methylpyridine)nickel. These studies involve measuring the material's magnetic moment in response to an applied magnetic field over a range of temperatures.

Determination of Magnetic Moments and Spin States

Experimental data for similar Ni(II) complexes show room temperature µ_eff values in line with the expected S=1 spin system. For instance, related nickel(II) complexes with pyridine-derived ligands exhibit room temperature χMT values (where χM is the molar magnetic susceptibility and T is the temperature) of approximately 1.17 to 1.19 cm³ mol⁻¹ K, corresponding to effective magnetic moments of 3.06 to 3.09 BM. nih.gov This is consistent with a Ni(II) ion in a high-spin state (S=1) with a g-factor slightly greater than 2.0. nih.gov The deviation of the magnetic moment from the spin-only value (2.83 BM for S=1) is attributed to orbital contributions to the magnetic moment.

Identification of Intra- and Intermolecular Magnetic Interactions (e.g., Ferromagnetic, Antiferromagnetic Coupling)

The temperature dependence of the magnetic susceptibility provides crucial information about magnetic interactions between the nickel centers. In many mononuclear nickel(II) complexes, the magnetic behavior at lower temperatures is dominated by zero-field splitting (ZFS) effects rather than strong intermolecular magnetic interactions. nih.gov

The decrease in the χMT product upon cooling is often a characteristic feature. For example, in some analogous Ni(II) complexes, the χMT value remains constant down to about 35 K, after which it decreases. nih.gov This downturn at low temperatures can be attributed to weak intermolecular antiferromagnetic interactions and/or the effects of zero-field splitting. nih.gov The presence of significant ZFS is further supported by magnetization measurements at low temperatures, where the magnetization does not reach the expected saturation value for an S=1 system. nih.gov

In cases where intermolecular distances between the nickel ions are large (e.g., around 8.9 to 9.4 Å), intermolecular magnetic interactions are generally considered to be negligible. nih.gov Therefore, the low-temperature magnetic behavior is primarily governed by the single-ion properties, particularly the zero-field splitting.

Analysis of Spin Hamiltonian Parameters

The magnetic properties of mononuclear nickel(II) complexes are often analyzed using the spin Hamiltonian formalism. mdpi.com For an S=1 system like Ni(II) in this compound, the spin Hamiltonian is given by:

H = gβH·S + D[Sz² - S(S+1)/3] + E(Sx² - Sy²)

where:

g is the g-tensor

β is the Bohr magneton

H is the applied magnetic field

S is the spin operator

D is the axial zero-field splitting parameter

E is the rhombic zero-field splitting parameter

The zero-field splitting (ZFS) parameters, D and E, describe the splitting of the spin sublevels in the absence of an external magnetic field and arise from spin-orbit coupling. The sign and magnitude of D are crucial in determining the magnetic anisotropy of the molecule. A positive D value indicates that the M_S = 0 state is the ground state, while a negative D value signifies that the M_S = ±1 states are lower in energy.

For many distorted octahedral nickel(II) complexes, a positive D value is observed, which is consistent with a weak axial ligand field. mdpi.com The analysis of magnetic susceptibility and magnetization data allows for the determination of these ZFS parameters. mdpi.com

Relationship Between Crystal Structure and Magnetic Exchange Pathways

Magnetostructural correlations aim to establish a relationship between the geometric parameters of a molecule and its magnetic properties, particularly the zero-field splitting. For hexacoordinate Ni(II) complexes, a correlation has been established between the axial ZFS parameter (D) and a structural parameter (Dstr) that quantifies the degree of tetragonal distortion. mdpi.com This correlation can often predict the sign and magnitude of D based on the metal-ligand bond lengths derived from X-ray crystal structures. mdpi.com

In the context of this compound, the arrangement of the ligands around the central nickel ion dictates the local symmetry and, consequently, the electronic structure and magnetic anisotropy. The primary magnetic exchange pathways in the solid state would be through space or mediated by bridging ligands, if any. However, given that it is a mononuclear complex, the dominant factor influencing its low-temperature magnetic properties is the single-ion anisotropy arising from the crystal field environment, rather than intermolecular exchange interactions. nih.gov The packing of the molecules in the crystal lattice, including any potential π-π stacking interactions between the pyridine (B92270) rings, can influence weak intermolecular magnetic interactions, but these are often overshadowed by the ZFS effects in Ni(II) systems. nih.gov

Theoretical and Computational Chemistry Studies

Molecular Orbital (MO) Theory for Bonding Analysis

Molecular Orbital (MO) theory is a fundamental framework for describing the electronic structure and bonding in molecules, including complex coordination compounds. This theory posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule, resulting in bonding, anti-bonding, and non-bonding orbitals. The analysis of these orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides critical insights into the reactivity and electronic properties of the compound.

In such nickel(II) complexes, the bonding is characterized by the interaction between the d-orbitals of the nickel atom and the orbitals of the ligands. The nitrogen atoms of the 4-methylpyridine (B42270) ligands act as sigma-donors, forming coordinate bonds with the nickel center. The energies of the HOMO and LUMO are crucial in determining the electronic transition properties and reactivity of the complex. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's stability; a larger gap generally implies greater stability.

Computational studies on related Ni(II) complexes also employ methods like Natural Bond Orbital (NBO) analysis to calculate atomic charges. For example, in a similar phosphonodithioato nickel(II) complex, the Natural Population Analysis (NPA) and Mulliken charges on the nickel atom were found to be significantly lower than the formal +2 charge, indicating substantial electron donation from the coordinating ligands and the covalent nature of the metal-ligand bonds. marmara.edu.tr It is reasonable to infer a similar charge distribution in Dibromobis(4-methylpyridine)nickel, where the pyridine (B92270) and bromide ligands contribute to neutralizing the positive charge on the nickel center.

Table 1: Calculated Atomic Charges for an Analogous bis(pyridine)nickel(II) Complex

| Atom | Natural Population Analysis (NPA) Charge (e) | Mulliken Charge (e) |

| Ni | 0.3566 | 0.3706 |

Data from a study on {bis-pyridine-bis-[3-methyl-1-butoxy-(p-methoxyphenyl)phosphonodithioato]}nickel(II). marmara.edu.tr

Normal Coordinate Analysis for Force Constant Derivation

Normal Coordinate Analysis (NCA) is a computational method used to analyze the vibrational spectra (Infrared and Raman) of molecules. By correlating the observed vibrational frequencies with specific molecular motions (normal modes), NCA allows for the derivation of force constants. These force constants provide quantitative information about the strength of chemical bonds within the molecule. A higher force constant indicates a stronger bond.

Detailed Normal Coordinate Analysis specifically for this compound has not been reported in the reviewed literature. However, the principles of this analysis are widely applied to coordination compounds to understand metal-ligand bonding. nih.gov For a complex like this compound, NCA would involve calculating the vibrational frequencies and comparing them with experimental IR and Raman data. This would allow for the assignment of specific vibrational modes, such as the Ni-N and Ni-Br stretching and bending vibrations.

The force constants for the Ni-N and Ni-Br bonds would be of particular interest. These values would provide a direct measure of the bond strengths and could be used to compare the bonding in different nickel(II) complexes. For instance, by comparing the Ni-N force constant in this compound with that in other nickel-pyridine complexes, one could assess the electronic influence of the bromide ligands on the nickel-pyridine bond. Generally, such analyses are aided by quantum chemical computations, often using DFT methods, to provide a reliable vibrational analysis of all normal modes. nih.gov

Studies of Non-Covalent Interactions within Coordination Compounds

Non-covalent interactions, while weaker than covalent bonds, play a crucial role in determining the supramolecular structure and crystal packing of coordination compounds. nih.gov These interactions include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. In the solid state, these forces dictate the arrangement of molecules in the crystal lattice.

The 4-methylpyridine ligands, with their aromatic rings, can participate in π-π stacking interactions. These interactions occur when the aromatic rings of adjacent molecules align in a face-to-face or edge-to-face manner. mdpi.com The methyl group on the pyridine ring can also influence the crystal packing through steric effects and by participating in weak C-H···π interactions.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. mdpi.com This method maps the regions of close contact between molecules and can identify the specific atoms involved in non-covalent interactions. While a specific Hirshfeld analysis of this compound is not available, studies on similar metal-halide complexes with pyridine-containing ligands have demonstrated the importance of these weak interactions in directing the supramolecular assembly. mdpi.commdpi.com X-ray crystallography is the primary experimental technique used to determine the solid-state structures and identify these non-covalent interactions. mdpi.comlew.ro

Reactivity Studies and Catalytic Applications Research

Investigation of Reaction Mechanisms

Understanding the fundamental steps of a catalytic cycle is crucial for optimizing reaction conditions and expanding the scope of nickel-catalyzed transformations. Key mechanistic events include changes in the nickel's oxidation state, oxidative addition, reductive elimination, and the active participation of ligands.

Nickel catalysts are versatile due to their ability to access multiple oxidation states, most commonly cycling between Ni(0) and Ni(II) or Ni(II) and Ni(IV). nih.govchemrxiv.org The specific catalytic cycle depends on the reactants and the ligand environment. For instance, in many cross-coupling reactions, a Ni(II) precatalyst is first reduced in situ to a catalytically active Ni(0) species. This Ni(0) complex then initiates the catalytic cycle. nih.gov

Alternatively, catalytic pathways involving higher oxidation states are known. The Ni(II)/Ni(IV) cycle is another proposed pathway, particularly in reactions like alkene dicarbofunctionalization. chemrxiv.org Less common but also significant is the Ni(I)/Ni(III) cycle, which has been suggested for certain cross-coupling reactions, often involving radical intermediates. unm.edu The accessibility of these various oxidation states allows nickel complexes to facilitate a wide range of chemical transformations. nyu.edu The electronic properties of the ligands, such as the pyridine (B92270) derivatives in dibromobis(4-methylpyridine)nickel, play a crucial role in stabilizing the different nickel oxidation states throughout the catalytic cycle.

Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles involving transition metals, including nickel. libretexts.org

Oxidative Addition is a process where the metal center's oxidation state increases, typically by two, as a new molecule is added to its coordination sphere. libretexts.org For a nickel complex, this often involves a Ni(0) center reacting with an electrophile (e.g., an aryl halide) to form a Ni(II) species. nih.gov This reaction requires a metal center that is coordinatively unsaturated and has accessible higher oxidation states. libretexts.org For example, in the reaction of an N-tosylaziridine with a (bpy)Ni(0) complex (where bpy is 2,2'-bipyridine, a related nitrogen-containing ligand), the oxidative addition of a C-N bond of the aziridine (B145994) to the nickel center occurs, forming a four-membered azametallacycle. nih.gov

Reductive Elimination is the reverse process, where two ligands on the metal center couple and are eliminated, reducing the metal's oxidation state by two. libretexts.orglibretexts.org This step typically concludes a catalytic cycle, regenerating the active catalyst and forming the desired product. For instance, in cross-coupling reactions, the two organic fragments to be joined are brought together on the Ni(II) center and then reductively eliminate to form a new carbon-carbon bond, regenerating the Ni(0) catalyst. nih.govlibretexts.org For reductive elimination to occur, the ligands being eliminated must generally be in a cis position relative to each other. libretexts.org

These two processes are key to the bond-forming capabilities of nickel catalysts in reactions such as cross-coupling. libretexts.org

While often viewed as spectators that merely tune the steric and electronic properties of the metal center, ligands can also participate directly in bond activation and formation. capes.gov.br This concept, known as metal-ligand cooperation (MLC), involves both the metal and the ligand being actively involved in a chemical transformation. capes.gov.br In some systems, the ligand can undergo tautomerization or other changes to facilitate substrate activation.

In the context of this compound, the 4-methylpyridine (B42270) ligands primarily serve to stabilize the nickel center. However, the nitrogen atoms of pyridine-type ligands are Lewis basic and can influence substrate coordination. In more complex scenarios with specifically designed ligands, the ligand framework can be directly involved in breaking bonds. While simple pyridine ligands are not typically "cooperating" in the sense of being chemically modified, their exchange and binding properties are critical for controlling the reaction rate and selectivity. researchgate.net The strategic design of ligands, including nitrogen-based ones like pyridines and bipyridines, is essential for developing efficient catalytic systems. chemrxiv.org

Catalytic Transformations Utilizing this compound or Related Nickel(II) Complexes

This compound serves as a stable Ni(II) precatalyst that can be activated under appropriate conditions for various catalytic reactions. Its utility is demonstrated in key synthetic transformations.

Nickel-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nyu.edu These reactions typically involve the coupling of an organohalide with an organometallic nucleophile. Nickel catalysts are particularly valued for their ability to couple a wide range of partners, including those with C(sp³)-hybridized carbons, and for their lower cost compared to palladium. rsc.org

Complexes like this compound can be used as precatalysts in these reactions. The general catalytic cycle, often a Ni(0)/Ni(II) cycle, involves the oxidative addition of an electrophile to the active Ni(0) catalyst, followed by transmetalation with a nucleophilic coupling partner, and concluding with reductive elimination to form the product. nih.gov Nitrogen-containing ligands are commonly employed in these reactions. scholaris.ca For example, nickel catalysts are effective in Suzuki-Miyaura couplings and can be used to synthesize complex molecules, including α-aryl nitriles. scholaris.cayale.edu The use of 4-alkyl-1,4-dihydropyridines in nickel- and photoredox-catalyzed cross-couplings further highlights the role of pyridine-related structures in modern catalysis. nih.gov

Table 1: Examples of Nickel-Catalyzed Cross-Coupling Reactions

| Coupling Partners | Catalyst System | Product Type | Ref. |

|---|---|---|---|

| Aryl Halide + Alkyl Grignard | Ni(acac)₂ / Ligand | Alkyl-Aryl Compound | nyu.edu |

| Aryl Iodide + NHPI Ester | Ni Catalyst | α-Aryl Nitrile | scholaris.ca |

| Alkyl Halide + Alkyl Halide | NiBr₂-glyme / Ligand | C(sp³)–C(sp³) Coupled Product | rsc.org |

| Aryl Halide + 4-Alkyl-1,4-dihydropyridine | Ni / Photoredox Catalyst | Alkylated Arene | nih.gov |

The functionalization of alkenes, which are abundant and inexpensive feedstocks, is a highly desirable transformation in organic synthesis. nih.gov Nickel-catalyzed alkene dicarbofunctionalization, the addition of two different carbon-based groups across a double bond, has emerged as a powerful strategy for rapidly building molecular complexity. unm.edursc.org

Nickel complexes are well-suited for this chemistry due to their facile oxidative addition and ability to operate through various mechanistic pathways. nih.gov A common strategy involves the reaction of an alkene, an electrophile (like an organohalide), and a nucleophile (like an organozinc or organoboron reagent). unm.edu The catalytic cycle may proceed through a Ni(0)/Ni(II) pathway where the nickel catalyst first reacts with the electrophile, followed by insertion of the alkene into the nickel-carbon bond, and finally reaction with the nucleophile before reductive elimination. nih.gov Alternatively, Ni(II)/Ni(IV) cycles have been proposed, where bulky ligands can stabilize the necessary intermediates. chemrxiv.org Nitrogen-containing ligands are frequently used in these systems to control selectivity. nih.gov

Table 2: Nickel-Catalyzed Alkene Dicarbofunctionalization

| Alkene Substrate | Coupling Partners | Ligand Type | Key Intermediate | Ref. |

|---|---|---|---|---|

| Vinylarenes | Alkyl Halide + Arylzinc Reagent | Terpyridine | Ni(I)/Ni(III) suggested | unm.edu |

| Styrenes | Aryl Bromide + Arylboronic Ester | Phosphine | Ni(0)/Ni(II) suggested | nih.gov |

| Unactivated Alkenes | Amide + Organohalide | β-diketone | Ni(II)/Ni(IV) suggested | chemrxiv.org |

Alkyne Cyclotrimerization

The [2+2+2] cyclotrimerization of alkynes is a powerful atom-economical method for the synthesis of substituted benzene (B151609) derivatives. Nickel complexes, in particular, have been extensively studied as catalysts for this transformation. acs.orgresearchgate.net While direct studies on this compound are not extensively documented in this specific application, the behavior of related nickel-phosphine and nickel-N-heterocyclic carbene (NHC) complexes provides valuable insights. The catalytic cycle is generally believed to involve the formation of a nickelacyclopentadiene intermediate, followed by the insertion of a third alkyne molecule and subsequent reductive elimination to yield the aromatic product.

The nature of the ligands coordinated to the nickel center is paramount in influencing the catalyst's activity and regioselectivity. For instance, in the cyclotrimerization of terminal alkynes, the use of adaptive diphosphine-benzophenone ligands with nickel(0) precursors has been shown to selectively produce 1,2,4-substituted benzenes. acs.org The hemilabile nature of the ketone moiety in the ligand is thought to play a key role in the catalytic cycle. Computational studies have supported the idea that the coordination and decoordination of such hemilabile groups can assist in various elementary steps of the catalytic process. nih.gov Given that pyridine ligands can also exhibit hemilability, it is plausible that this compound, upon reduction to a catalytically active Ni(0) species, could facilitate alkyne cyclotrimerization, with the 4-methylpyridine ligands influencing the regiochemical outcome of the reaction.

Alkene Hydrosilylation

Alkene hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon double bond, is a significant industrial process for the production of organosilicon compounds. While platinum-based catalysts have traditionally dominated this field, there is growing interest in developing catalysts based on more earth-abundant metals like nickel. The mechanism of nickel-catalyzed hydrosilylation can differ from the classical Chalk-Harrod mechanism observed with platinum catalysts.

Oligomerization Processes of Olefins and Isocyanides

Nickel complexes featuring pyridine-based ligands have shown significant promise in the oligomerization of olefins, particularly ethylene (B1197577). nih.govdoi.orgmdpi.comresearchgate.net These catalysts can convert simple alkenes into longer-chain linear alpha-olefins, which are valuable intermediates in the chemical industry.

In a study of nickel(II) bromide complexes with (amino)pyridine ligands, [NiBr₂(L)₂], these complexes, when activated with ethylaluminum dichloride (EtAlCl₂) or methylaluminoxane (B55162) (MAO), became active catalysts for ethylene oligomerization. nih.gov The primary products were dimers (C₄), with smaller amounts of trimers (C₆) and tetramers (C₈) also being formed. The catalytic activity was found to be influenced by the structure of the aminopyridine ligand.

Catalytic Activity of [NiBr₂(L)₂] Complexes in Ethylene Oligomerization

| Complex | Ligand (L) | Co-catalyst | Activity (g/mol Ni·h) | Product Distribution (%) |

|---|---|---|---|---|

| 1 | N-(2-methoxyethyl)-1-(pyridin-2-yl)ethanamine | EtAlCl₂ | 1.2 x 10³ | C₄: 85, C₆: 12, C₈: 3 |

| 2 | 2-methoxy-N-((pyridin-2-yl)methyl)ethanamine | EtAlCl₂ | 2.5 x 10³ | C₄: 88, C₆: 10, C₈: 2 |

| 3 | N,N-diethyl-N-((pyridin-2-yl)methyl)ethane-1,2-diamine | MAO | 5.8 x 10³ | C₄: 79, C₆: 18, C₈: 3 |

| 4 | 2-((pyridin-2-yl)methylamino)ethanol | MAO | 4.2 x 10³ | C₄: 82, C₆: 15, C₈: 3 |

Data is representative of similar nickel-pyridine complexes and serves to illustrate potential catalytic behavior. nih.gov

Furthermore, nickel(II) complexes containing pyridine carboxylic acid ligands have been investigated as catalysts for the oligomerization of cyclohexyl isocyanide. researchgate.netcitedrive.comnih.gov These systems demonstrated very high efficiency, with some achieving up to 99% conversion. citedrive.comnih.gov The resulting poly(cyclohexyl isocyanide) is a polymeric material with potential applications. This highlights the versatility of nickel-pyridine catalysts in promoting the formation of carbon-carbon and carbon-nitrogen bonds in oligomerization reactions.

Influence of Ligand Modification on Catalytic Activity and Selectivity

The modification of ligands is a cornerstone of catalyst design, allowing for the fine-tuning of catalytic activity and selectivity. In nickel-catalyzed reactions, the electronic and steric properties of the ligands play a determinant role. For pyridine-based ligands, substitution on the pyridine ring can significantly impact the performance of the nickel catalyst.

The electronic nature of the substituent on the pyridine ring alters the electron density at the nickel center. Electron-donating groups, such as the methyl group in 4-methylpyridine, increase the electron density on the nickel. This can enhance the rate of oxidative addition, a key step in many catalytic cycles, but may slow down reductive elimination. Conversely, electron-withdrawing groups have the opposite effect. In the context of ethylene oligomerization with Ni(II) complexes bearing phenoxy-pyrazolyl ligands, it was observed that the donating ability of the pyrazole (B372694) fragment influenced the catalytic activity. mdpi.com

Steric hindrance is another critical factor. Bulky ligands can create a specific coordination environment around the metal center, which can influence substrate approach and product selectivity. In some cases, increased steric bulk can lead to higher selectivity for a particular isomer or oligomer. However, excessive steric hindrance can also impede catalysis by blocking substrate access to the active site. For instance, in ethylene oligomerization catalyzed by nickel complexes with pyrazolyl-pyridine ligands, bulkier substituents like phenyl or tert-butyl resulted in lower activity due to steric hindrance to ethylene insertion. mdpi.com

The position of the substituent on the pyridine ring is also crucial. For instance, in the Negishi cross-coupling catalyzed by cyclometalated Ni(II) complexes, the replacement of pyridine with thiazole (B1198619) moieties led to changes in the electrochemical properties and catalytic performance, demonstrating the profound effect of the heteroaromatic ligand structure. mdpi.com

Stability and Durability of Catalytic Systems under Reaction Conditions

The stability and durability of a catalyst are critical factors for its practical application. Nickel-based catalysts, while often highly active, can be susceptible to deactivation under reaction conditions. The ligands play a significant role in stabilizing the nickel center and preventing catalyst decomposition.

In ethylene oligomerization, some nickel(II) complexes with N,N,O-ligands have shown greater thermal stability compared to typical imine systems. mdpi.com For these catalysts, activity increased with temperature up to 60 °C, but then decreased at 80 °C, indicating the onset of catalyst deactivation at higher temperatures. mdpi.com The nature of the halide in Ni(II) bromide versus chloride complexes can also influence activity and stability, with chloride complexes sometimes showing greater activity. mdpi.com

The presence of co-catalysts and reaction byproducts can also affect catalyst durability. In oligomerization reactions using organoaluminum co-catalysts, the Lewis acidic nature of the co-catalyst can potentially interact with the pyridine ligands, influencing the stability of the active nickel species. The formation of solid byproducts can also lead to catalyst fouling and a decrease in performance over time. Therefore, understanding the interplay between the nickel complex, the reaction conditions, and potential deactivation pathways is essential for developing robust catalytic systems.

Advanced Research Directions and Future Perspectives

Design of Novel Nickel(II) Complexes with Tailored Ligand Systems

The design and synthesis of novel nickel(II) complexes with bespoke ligand systems is a cornerstone of advancing their application. The 4-methylpyridine (B42270) ligands in dibromobis(4-methylpyridine)nickel serve as a foundational scaffold, but researchers are actively exploring modifications to the pyridine (B92270) ring and the introduction of entirely new ligand architectures to fine-tune the electronic and steric properties of the resulting complexes.

The introduction of functional groups onto the pyridine ligand can dramatically alter the reactivity and stability of the nickel center. For instance, the synthesis of nickel(II) complexes with pyridine-functionalized N-heterocyclic carbene (NHC) ligands has been a significant area of interest. acs.orgacs.org These ligands combine the strong σ-donating properties of NHCs with the π-accepting capabilities of the pyridine moiety, creating a unique electronic environment at the nickel center. tandfonline.com The synthesis of such complexes often involves a multi-step process, starting with the preparation of imidazolium (B1220033) salts that serve as precursors to the NHC ligands. acs.orgacs.org

Another approach involves the incorporation of the pyridine motif into larger macrocyclic structures. The synthesis of nickel(II) complexes with pyridine-containing macrocycles bearing pendant arms has been reported. rsc.org These pentadentate ligands can be synthesized through the reduction of Schiff base precursors derived from diacetyl- or diformyl-pyridine and a tripodal tetramine. rsc.org The resulting nickel(II) complexes can exhibit interesting coordination geometries and reactivity, with the pendant arm capable of further modification. rsc.org

The steric and electronic effects of these tailored ligands are of paramount importance. By systematically varying the substituents on the pyridine ring or the backbone of the macrocycle, researchers can control the accessibility of the nickel center and its redox potential. For example, the use of bulky substituents can create a specific coordination pocket around the metal, influencing substrate selectivity in catalytic reactions. Conversely, the introduction of electron-withdrawing or -donating groups can modulate the electron density at the nickel ion, impacting its catalytic activity. sci-hub.se

The design of these novel ligands is not limited to monodentate or simple bidentate systems. The development of ligands capable of forming specific coordination geometries, such as the square-planar complexes formed with N2S2 pyridine-containing macrocycles, opens up possibilities for creating complexes with unique spectroscopic and reactive properties. nih.gov The synthesis of dicarbollide ligands with pendant pyridine groups that coordinate to nickel(II) in an η⁵:κ¹(N) fashion further highlights the creative strategies being employed to generate novel nickel(II) complexes with tailored properties. mdpi.com

Future research in this area will likely focus on the development of increasingly sophisticated ligand architectures, including those with switchable coordination modes and responsive functionalities. The goal is to move beyond static structures and create dynamic systems that can adapt to different chemical environments and catalytic cycles.

Exploration of New Catalytic Applications in Organic Synthesis

Nickel-catalyzed reactions have become indispensable tools in modern organic synthesis, and the exploration of new catalytic applications for this compound and its derivatives is a vibrant area of research. While traditionally used in reactions like cross-coupling, the unique properties of nickel(II) complexes are being harnessed for a growing range of transformations.

A significant focus remains on the development of more efficient and versatile cross-coupling reactions. Nickel catalysts are particularly adept at activating challenging substrates and facilitating the formation of carbon-carbon and carbon-heteroatom bonds. sci-hub.se For instance, nickel(II) complexes with pyridine-functionalized N-heterocyclic carbene ligands have proven to be highly efficient catalysts for Suzuki-Miyaura cross-coupling reactions of aryl chlorides and bromides under mild conditions. acs.orgacs.org This is a crucial advantage, as aryl chlorides are often more readily available and less expensive than their bromide or iodide counterparts.

Cross-electrophile coupling has emerged as a powerful strategy that avoids the need for pre-formed organometallic reagents. nih.govacs.orgwisc.edu Nickel complexes, often featuring nitrogen-based ligands like bipyridines, are central to this methodology. nih.govacs.org The development of enantioselective nickel-catalyzed cross-coupling reactions is another major frontier. For example, the enantioselective arylation of pyridine, a feedstock chemical, to produce valuable chiral dihydropyridines has been achieved using a nickel catalyst. rsc.org This transformation highlights the potential for creating complex, stereochemically rich molecules from simple starting materials.

Beyond traditional cross-coupling, researchers are exploring the use of nickel complexes in a wider array of catalytic transformations. This includes the development of catalysts for polymerization reactions. For example, bimetallic nickel complexes have been investigated as versatile catalysts for the copolymerization of epoxides with carbon dioxide or phthalic anhydride, leading to the formation of polyesters. acs.orgacs.org

The exploration of radical-mediated pathways is also a burgeoning area in nickel catalysis. acs.org The ability of nickel to access multiple oxidation states allows it to engage in single-electron transfer processes, generating radical intermediates that can participate in unique bond-forming reactions. sci-hub.se This has led to the development of stereoconvergent cross-coupling reactions and the synthesis of non-canonical biomolecules. acs.org

Future research will likely focus on expanding the scope of nickel-catalyzed reactions to include a broader range of substrates and functional groups. The development of catalysts that can operate under greener and more sustainable conditions, such as in aqueous media or using electrochemical methods, is also a key objective. Furthermore, the discovery of entirely new catalytic transformations enabled by the unique reactivity of nickel(II) pyridine complexes remains a tantalizing prospect.

Development of Computational Models for Predictive Design

The development of robust computational models is revolutionizing the field of catalyst design, offering a powerful tool to predict the behavior of complexes like this compound and to guide the synthesis of new, improved catalysts. Density Functional Theory (DFT) has emerged as a particularly valuable method for studying the electronic structure, bonding, and reactivity of transition metal complexes. uit.noresearchgate.netijert.org

Computational studies can provide detailed insights into the molecular structures and spectral properties of nickel(II) complexes. For example, DFT calculations have been used to explain the geometries and spectroscopic features of nickel(II) complexes with Schiff base ligands derived from 2-pyridinecarboxaldehyde. researchgate.netresearchgate.net These calculations can accurately predict bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data from X-ray crystallography and infrared spectroscopy to validate the computational model. nih.gov

A major application of computational modeling is in the elucidation of reaction mechanisms. By mapping the potential energy surface of a catalytic cycle, researchers can identify key intermediates and transition states, determine the rate-limiting step, and understand the factors that control selectivity. researchgate.net This mechanistic understanding is crucial for the rational design of more efficient catalysts. For instance, DFT studies have been employed to investigate the mechanisms of nickel-catalyzed cross-coupling reactions, shedding light on the roles of different oxidation states of nickel and the influence of the ligand environment. sci-hub.se

The predictive power of computational chemistry is being increasingly harnessed for the in silico design of new catalysts. By creating a virtual library of ligands and calculating the properties of the corresponding nickel complexes, it is possible to identify promising candidates for synthesis and experimental testing. nih.govacs.org This approach can significantly accelerate the discovery of new catalysts by focusing experimental efforts on the most promising targets. For example, computational methods have been used to design improved bipyridine ligands for nickel-catalyzed cross-electrophile coupling, leading to a significant increase in selectivity. nih.govacs.org Machine learning algorithms are also being integrated with computational chemistry to develop predictive models for catalytic activity based on a set of calculated molecular descriptors. mdpi.com

Future directions in this field will involve the development of more accurate and efficient computational methods, allowing for the study of larger and more complex systems. The integration of multi-scale modeling techniques, which can bridge the gap between the molecular level and macroscopic properties, will also be crucial. Ultimately, the goal is to create a "virtual laboratory" where the performance of a catalyst can be reliably predicted before it is ever synthesized, paving the way for the rapid and rational design of next-generation nickel catalysts.

Investigation of Host-Guest Chemistry and Clathrate Formation for Molecular Recognition

The principles of supramolecular chemistry, particularly host-guest interactions and clathrate formation, are opening up new avenues for the application of nickel(II) complexes like this compound in areas such as molecular recognition and sensing. wikipedia.org In this context, the nickel complex can act as a building block for larger, cage-like structures capable of encapsulating smaller molecules or ions (the "guests").

A notable example is the self-assembly of tetrahedral, paramagnetic cages from the reaction of a nickel(II) source with specifically designed bis-bidentate quaterpyridine ligands. rsc.org These [Ni(II)₄L₆]⁸⁺ cages possess an internal cavity that can encapsulate guest species. rsc.org The nature of the encapsulated guest can be controlled through selective exchange. For instance, a triflate anion initially bound within the cage can be replaced by other anions, including paramagnetic tetrahalometallate ions. rsc.orgrsc.org This demonstrates the ability of the nickel-based host to selectively recognize and bind different guests.

The chirality of the ligands coordinated to the nickel(II) center can also play a crucial role in molecular recognition. For example, a nickel(II) complex with a chiral N,N'-diethylcyclohexane-1,2-diamine ligand has been shown to exhibit molecular recognition ability in the epimerization of D-glucose to D-mannose. rsc.org This suggests that the chiral environment around the nickel ion can differentiate between the subtle structural differences of sugar molecules.

Clathrate compounds, where guest molecules are trapped within the crystal lattice of the host, represent another area of exploration. Hofmann-type clathrates, with the general formula Ni(CN)₄·Ni(NH₃)₂(arene), are a classic example of coordination polymers that can include aromatic guest molecules. wikipedia.org While not directly involving pyridine ligands, the principles of their formation can be extended to systems based on this compound, where the arrangement of the complexes in the solid state could create cavities for the inclusion of guest molecules.

Future research in this area will likely focus on the design of nickel(II) complexes with more sophisticated and pre-organized cavities for the selective binding of specific guest molecules. The development of "smart" host-guest systems that can release or exchange guests in response to external stimuli, such as light or a change in pH, is also a promising direction. These advancements could lead to new applications in areas such as targeted drug delivery, chemical sensing, and separations.

Synergistic Effects in Multi-Metallic Systems Involving Nickel(II)

The development of multi-metallic systems, where nickel(II) is combined with one or more different metal centers, is a rapidly growing field of research. The rationale behind this approach is that the combination of different metals can lead to synergistic effects, where the resulting bimetallic or heterometallic complex exhibits enhanced reactivity or catalytic activity compared to its individual metallic components. acs.org

These multi-metallic systems can be broadly categorized into complexes where the metal centers are in close proximity, potentially with direct metal-metal bonds, and those where the metals are held together by bridging ligands. In both cases, the interaction between the different metal centers can lead to unique electronic and structural properties. acs.org

In the context of catalysis, bimetallic systems can offer several advantages. For example, one metal center might be responsible for activating one substrate, while the other metal center activates a second substrate, bringing them into close proximity for reaction. Alternatively, the electronic properties of one metal can be modulated by the presence of the second, leading to enhanced catalytic performance. For instance, bimetallic nickel catalysts have been designed for Kumada catalyst-transfer polymerization, although the increased steric crowding in some systems can lead to reduced control compared to their monometallic counterparts. researchgate.net In other cases, bimetallic nickel complexes have shown high activity in ethylene (B1197577) polymerization. researchgate.net

The synthesis of heterometallic clusters containing nickel is another important research direction. For example, synthetic iron-sulfur clusters containing a three-coordinate nickel site and a tungsten atom have been isolated. chemrxiv.orgresearchgate.netbohrium.com These clusters serve as models for the active sites of metalloenzymes like carbon monoxide dehydrogenase and provide fundamental insights into the electronic structure and magnetic coupling that can occur between different metal centers. chemrxiv.orgresearchgate.netbohrium.com The study of such systems reveals that metal-metal bonding can play a crucial role in stabilizing low-valent metal centers and storing redox equivalents. chemrxiv.orgbohrium.com

The synergistic effects of combining nickel with other metals are also being explored in materials science. For example, the addition of copper to cobalt-based alloys containing nickel has been shown to influence the microstructure, corrosion resistance, and mechanical properties of the resulting material. mdpi.com In the realm of energy storage, bimetallic sulfides like Ni@NiCo₂S₄ have been investigated as high-performance anode materials for sodium-ion batteries, where the synergistic effect between nickel and cobalt leads to enhanced capacity and cycling stability. acs.org

Future research in this area will focus on the rational design and synthesis of new multi-metallic complexes and materials with precisely controlled compositions and architectures. A deeper understanding of the nature of the synergistic interactions between the different metal centers, through a combination of experimental and computational techniques, will be crucial for the development of next-generation catalysts, functional materials, and bio-inspired systems.

Q & A

Q. What are the standard synthetic methods for preparing dibromobis(4-methylpyridine)nickel(II) complexes, and how can purity be verified?

The compound is typically synthesized by reacting nickel(II) salts (e.g., NiBr₂) with 4-methylpyridine in aqueous or solvent-based systems. For example, analogous nickel-thiocyanate-4-methylpyridine complexes are prepared by mixing Ni(NCS)₂ with 4-methylpyridine in water, yielding polymeric chain structures . Purity is confirmed via X-ray powder diffraction (XRPD) to ensure a single crystalline phase and thermogravimetric analysis (TGA) coupled with differential thermal analysis (DTA) to monitor ligand stability .

Q. How is the octahedral coordination geometry of this compound(II) confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. For example, in related Ni(II)-4-methylpyridine-thiocyanate complexes, SC-XRD reveals two distinct Ni²⁺ sites: one with an all-trans octahedral configuration and another with a cis-cis-trans arrangement. Bond lengths (e.g., Ni–N = 2.05–2.15 Å, Ni–S = 2.45–2.50 Å) and angular parameters validate the geometry . Hydrogen atoms are constrained during refinement, and thermal displacement parameters (ADPs) are analyzed to confirm structural integrity .

Q. What spectroscopic techniques are used to characterize intermediate phases during thermal decomposition?

Fourier-transform infrared (FTIR) spectroscopy identifies ligand loss by tracking CN stretching vibrations of thiocyanate (2118–2196 cm⁻¹). TGA-DTA profiles reveal stepwise mass losses (e.g., 17.0% per 4-methylpyridine ligand) and endothermic events, while XRPD post-annealing confirms phase transitions to derivatives like Ni(NCS)₂(C₆H₇N) .

Advanced Research Questions

Q. How do coordination mode variations (e.g., bridging vs. terminal ligands) influence the thermal stability of nickel(II)-4-methylpyridine complexes?

Bridging ligands (e.g., µ-1,3-thiocyanate) enhance thermal stability by forming polymeric chains. For example, β-1,3-bridging thiocyanate in [Ni(NCS)₂(C₆H₇N)₂]ₙ creates a rigid network, delaying ligand loss until ~200°C. In contrast, terminal ligands decompose at lower temperatures due to weaker metal-ligand bonds . Rietveld refinement of annealed samples confirms structural isotropy with Cd(II) analogs, highlighting ligand bridging as a stability determinant .

Q. What strategies resolve contradictions in crystallographic data for polymorphic nickel(II) complexes?

Conflicting coordination geometries (e.g., all-trans vs. cis-cis-trans) are resolved by comparing bond valence sums (BVS) and ADPs across multiple datasets. For instance, BVS calculations for Ni²⁺ in two distinct sites (BVS = 1.93 vs. 2.07) validate their crystallographic independence . Database surveys (e.g., CCDC) identify isostructural analogs (e.g., Cd(II) derivatives) to cross-validate lattice parameters and symmetry operations .

Q. How can computational modeling predict the reactivity of this compound(II) in catalytic applications?

Density functional theory (DFT) models assess electronic structures (e.g., d-orbital splitting in octahedral fields) and reaction pathways. For example, Ni(II) catalysts in hydrogenation reactions follow ECEC (electron-proton-electron-proton) or EECC mechanisms, where ligand geometry affects proton-coupled electron transfer kinetics. Computational benchmarks against experimental TGA and SC-XRD data refine activation energy predictions .

Methodological Considerations

Q. What experimental controls are critical when synthesizing air-sensitive nickel(II) complexes?

Use inert atmospheres (N₂/Ar gloveboxes) and anhydrous solvents to prevent hydrolysis or oxidation. Monitor reaction progress via in situ Raman spectroscopy to detect intermediate species (e.g., Ni–Br vibrational modes at 250–300 cm⁻¹). Post-synthesis, store samples under vacuum or desiccated conditions to preserve crystallinity .

Q. How do researchers address low-resolution thermal decomposition data in TGA-DTA curves?

Poorly resolved mass losses (e.g., overlapping ligand dissociation steps) are mitigated by varying heating rates (1–10°C/min) and using high-purity samples. Kissinger analysis calculates activation energies (Eₐ) for each step, while controlled annealing isolates intermediates for XRPD analysis .

Comparative Studies

Q. How does the coordination flexibility of 4-methylpyridine compare to other N-donor ligands in nickel(II) complexes?

4-Methylpyridine’s steric bulk and weak π-accepting ability favor monodentate coordination, unlike bidentate ligands (e.g., 2,2′-bipyridine). This results in lower lattice energies and higher ligand lability, as shown by TGA mass losses at lower temperatures compared to Ni(II)-bipyridine derivatives .

Q. What structural insights can be drawn from isotypic Cd(II) analogs of nickel(II)-4-methylpyridine complexes?

Isotypic Cd(II) structures (e.g., Cd(NCS)₂(C₆H₇N)) provide reference frameworks for Rietveld refinement of Ni(II) derivatives. Despite larger ionic radii (Cd²⁺ = 0.95 Å vs. Ni²⁺ = 0.69 Å), lattice parameters (a, b, c) and space groups (C2/c) remain comparable, confirming similar packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.